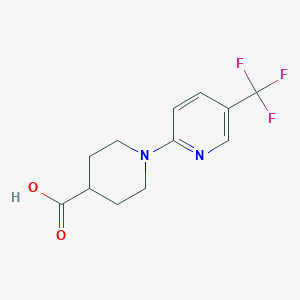

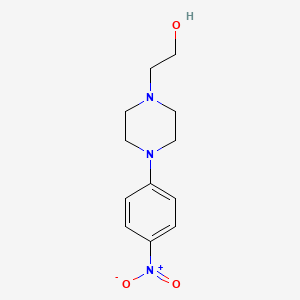

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridine and piperidine derivatives is a topic of interest in the field of organic chemistry. For instance, coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals have been synthesized under different conditions, including hydrothermal synthesis without pyridine, leading to a variety of structures . Additionally, the synthesis of 1,4-dihydropyridines using trifluorobenzeneboronic acid as a catalyst in an ionic liquid has been reported, which is a method that could potentially be adapted for the synthesis of related compounds . Furthermore, novel pyridine betaines have been synthesized from the reaction of arylpropynals, substituted pyridines, and malonic acid, showcasing the reactivity of pyridine derivatives in the presence of malonic acid .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and varies depending on the substituents and reaction conditions. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, which is a common feature in the solid-state structures of carboxylic acid derivatives . This suggests that "1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid" could also exhibit interesting hydrogen-bonding patterns in its solid-state structure.

Chemical Reactions Analysis

The reactivity of pyridine and piperidine derivatives can be influenced by the presence of functional groups such as carboxylic acids, amides, and triazine. For instance, the discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase indicates that the piperidine ring can be functionalized to create biologically active compounds . The unusual reaction of α-acetylene aldehydes, pyridines, and malonic acid leading to pyridine betaines instead of the expected products demonstrates the potential for unexpected outcomes in the chemistry of pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and piperidine derivatives can be diverse. Spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been investigated using various techniques, and quantum chemical methods have been used to predict properties such as charges, energy levels, and intermolecular interactions . These studies provide a foundation for understanding the properties of "this compound" and suggest that similar analytical and computational techniques could be applied to this compound.

科学的研究の応用

Chemical Synthesis and Catalysis

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid is used in various chemical syntheses and catalysis processes. The compound is notably involved in cyclisation processes where trifluoromethanesulfonic (triflic) acid acts as a catalyst, promoting the formation of pyrrolidines or homopiperidines in preference to piperidines. Such processes are crucial in the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Crystal Structure and Hydrogen Bonding

The compound also plays a role in crystallography studies, especially in understanding hydrogen-bonding networks. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, showcases a water-bridged hydrogen-bonding dimer, illustrating intricate hydrogen bonding interactions that contribute to the stability and properties of the crystal structure (Ye & Tanski, 2020).

Bioactive Molecule Synthesis

The compound has also been utilized in the synthesis of bioactive molecules, leveraging its structural features. For instance, in synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide serves as a building block, demonstrating the compound's versatility in the preparation of bioactive molecules (Khlebnikov et al., 2018).

Safety and Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-2-10(16-7-9)17-5-3-8(4-6-17)11(18)19/h1-2,7-8H,3-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDSIDUPVUCATQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380656 |

Source

|

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406476-31-1 |

Source

|

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde](/img/structure/B1303290.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)